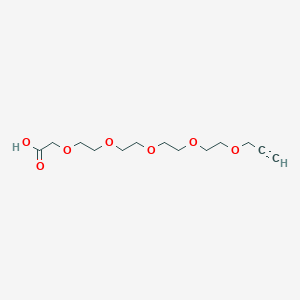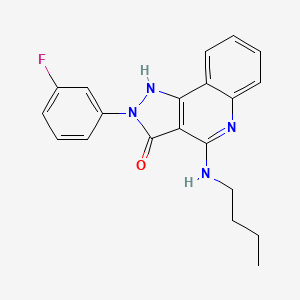
Propargyl-PEG5-CH2CO2H
Übersicht
Beschreibung
Propargyl-PEG5-CH2CO2H is a compound that serves as a polyethylene glycol-based linker for proteolysis-targeting chimeras (PROTACs). This compound is crucial for forming PROTAC molecules, which are used to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells .
Wirkmechanismus
Target of Action
Propargyl-PEG5-CH2CO2H, also known as Propargyl-PEG4-CH2COOH, is a PEG-based linker used in the synthesis of PROTACs . PROTACs are bifunctional molecules that bind to a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein .
Mode of Action
The compound contains a propargyl group and a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, DCC) to form a stable amide bond . The propargyl group can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups .
Biochemical Pathways
The compound’s mode of action allows it to be involved in the ubiquitin-proteasome system . This system is responsible for protein degradation within cells, and the compound’s role in this system allows it to selectively degrade target proteins .
Result of Action
The result of the compound’s action is the selective degradation of target proteins . This can have various molecular and cellular effects depending on the specific target protein being degraded.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of copper ions is necessary for the CuAAC reaction . Additionally, the pH and temperature of the environment could potentially affect the compound’s stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propargyl-PEG5-CH2CO2H is synthesized through a series of chemical reactions involving polyethylene glycol and propargyl groups. The compound contains an alkyne group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups . The reaction conditions typically involve the use of copper catalysts and appropriate solvents to facilitate the cycloaddition reaction.
Industrial Production Methods
The industrial production of this compound involves scaling up the synthetic routes mentioned above. The process requires precise control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Propargyl-PEG5-CH2CO2H primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and selective, making it ideal for the synthesis of complex molecules .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include copper catalysts, azide-containing molecules, and appropriate solvents such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction conditions typically involve mild temperatures and neutral pH to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from the reactions involving this compound are PROTAC molecules. These molecules consist of two different ligands connected by the this compound linker, one ligand for an E3 ubiquitin ligase and the other for the target protein .
Wissenschaftliche Forschungsanwendungen
Propargyl-PEG5-CH2CO2H has a wide range of scientific research applications, including:
Vergleich Mit ähnlichen Verbindungen
Propargyl-PEG5-CH2CO2H is unique due to its ability to undergo click chemistry reactions and its role as a linker in PROTACs. Similar compounds include other PEG-based linkers and alkyne-containing molecules used in click chemistry. this compound stands out for its high efficiency and selectivity in forming PROTAC molecules .
List of Similar Compounds
- PEG-based linkers
- Alkyne-containing molecules
- Other PROTAC linkers
Eigenschaften
IUPAC Name |
2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O7/c1-2-3-16-4-5-17-6-7-18-8-9-19-10-11-20-12-13(14)15/h1H,3-12H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOUMZZIPISUGKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Tert-butyl-5-(4-chlorophenyl)-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B610173.png)










